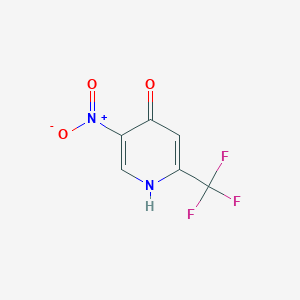

5-Nitro-2-(trifluoromethyl)pyridin-4-ol

Description

Contextualization within Pyridine (B92270) Chemistry Research

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in organic chemistry. Its derivatives are integral to a wide array of biologically active molecules. The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and electron-withdrawing character. nih.govnih.gov These modifications can, in turn, profoundly influence the compound's interaction with biological targets. acs.org

The further addition of a nitro group (-NO2), a strong electron-withdrawing group, and a hydroxyl group (-OH) to the trifluoromethylated pyridine core, as seen in 5-Nitro-2-(trifluoromethyl)pyridin-4-ol, is expected to create a highly functionalized and electron-deficient ring system. Such compounds are of academic interest for their potential as synthetic intermediates and as novel bioactive agents. The presence of multiple functional groups offers various sites for further chemical modification, making them versatile building blocks in medicinal chemistry and agrochemical discovery. mdpi.com

Rationale for Academic Investigation of this compound

The academic investigation of a molecule like this compound is driven by several key factors. The combination of the trifluoromethyl, nitro, and hydroxyl groups on a pyridine core suggests a high potential for biological activity. The trifluoromethyl group is known to enhance the efficacy of many drugs and pesticides, while nitro-substituted heterocycles are found in a number of antibacterial and antiparasitic drugs. acs.orgmdpi.com The hydroxyl group, particularly in the pyridin-4-ol form (which can exist in tautomeric equilibrium with the corresponding pyridone), can act as a crucial hydrogen bond donor or acceptor, facilitating binding to biological receptors.

Despite this theoretical potential, a comprehensive search of academic literature reveals a scarcity of research specifically dedicated to this compound. This lack of focused investigation presents an opportunity for new research avenues. Elucidating its synthesis, characterizing its properties, and exploring its biological activity could provide valuable insights for the development of new chemical entities in medicine and agriculture. The study of such a molecule could also contribute to a more complete understanding of structure-activity relationships within the broader class of substituted pyridines.

Historical Perspective of Related Trifluoromethylated Pyridines in Academic Research

The history of trifluoromethylated pyridines is closely linked to the development of fluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898. nih.gov However, it was not until 1947 that a trifluoromethyl group was successfully introduced into a pyridine ring. nih.gov This breakthrough opened the door to the exploration of trifluoromethylpyridines (TFMPs) as key intermediates for various applications.

Throughout the latter half of the 20th century and into the 21st, research into TFMPs has grown substantially, particularly within the agrochemical industry. nih.gov A significant number of commercialized pesticides, including fungicides, herbicides, and insecticides, contain the trifluoromethylpyridine moiety. nih.govnih.gov This has driven the development of various synthetic methods for producing TFMP intermediates on a large scale. nih.gov

While the focus has often been on specific isomers that have shown commercial potential, this has left other derivatives, such as this compound, relatively unexplored. The historical trajectory of TFMP research highlights a trend of focusing on compounds with immediate and obvious applications, which may lead to overlooking other potentially valuable molecules.

Interactive Data Table of Related Compounds

Below is a table of compounds related to this compound, for which more information is publicly available.

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | 99368-66-8 | C6H3F3N2O3 | Chemical Intermediate |

| 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | 22380051 (CID) | C6H2ClF3N2O2 | Synthetic Reagent |

| 5-Nitro-2-(trifluoromethyl)pyridin-4-amine | 22380026 (CID) | C6H4F3N3O2 | Chemical Intermediate |

| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | Not Available | C16H19F3N8O2 | PI3K/mTOR Inhibitor |

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)5-1-4(12)3(2-10-5)11(13)14/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKVNBMMOVZQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625280 | |

| Record name | 5-Nitro-2-(trifluoromethyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438554-44-0 | |

| Record name | 5-Nitro-2-(trifluoromethyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Nitro 2 Trifluoromethyl Pyridin 4 Ol

Advanced Synthetic Routes to 5-Nitro-2-(trifluoromethyl)pyridin-4-ol

The synthesis of highly substituted pyridine (B92270) derivatives like this compound often requires specialized strategies to introduce the desired functional groups with high regioselectivity and yield.

Multicomponent Reaction Approaches to Pyridin-4-ol Derivatives

Multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical approach for the synthesis of complex molecular architectures from simple starting materials in a single step. nih.govbohrium.com Several MCRs have been developed for the synthesis of pyridin-4-ol and its derivatives.

One notable example involves a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids, which provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it This method is particularly useful for introducing a variety of substituents onto the pyridine ring. Another versatile approach is the one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297), which can be performed under microwave irradiation to afford pyridin-4-ol derivatives in excellent yields and short reaction times. nih.govacs.org

The following table summarizes some MCR approaches for the synthesis of pyridin-4-ol derivatives:

Table 1: Multicomponent Reactions for Pyridin-4-ol Synthesis| Reactants | Reaction Type | Key Features |

|---|---|---|

| Lithiated alkoxyallenes, nitriles, carboxylic acids | Three-component | Flexible synthesis of highly substituted pyridin-4-ols chim.it |

| Aldehyde, ethyl cyanoacetate, acetophenone, ammonium acetate | Four-component | High yields, short reaction times under microwave irradiation nih.govacs.org |

Strategies for Introducing Trifluoromethyl and Nitro Groups on Pyridine Scaffolds

The introduction of trifluoromethyl (CF3) and nitro (NO2) groups onto a pyridine ring presents unique challenges due to the electron-deficient nature of the pyridine nucleus. stackexchange.com

Trifluoromethylation: The direct introduction of a CF3 group onto a pyridine ring can be achieved through several methods. Historically, harsh conditions involving chlorination and fluorination of picoline were employed. jst.go.jp More modern approaches include:

Vapor-phase chlorination/fluorination: This method, often performed at high temperatures with transition metal catalysts, can yield key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970). jst.go.jp

Nucleophilic trifluoromethylation: This strategy often involves the activation of the pyridine ring. For instance, the formation of N-methylpyridinium quaternary ammonium salts allows for regioselective C-H trifluoromethylation. acs.org Another approach involves hydrosilylation to activate the pyridine ring, followed by reaction with a nucleophilic CF3 source like Togni Reagent I. chemistryviews.org

Nitration: Direct nitration of pyridine is often difficult due to the deactivating effect of the ring nitrogen. stackexchange.com However, several strategies have been developed:

Nitration of Pyridine-N-oxide: Oxidation of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic substitution, allowing for nitration at the 4-position. Subsequent reduction of the N-oxide can yield the desired nitropyridine. wikipedia.org

Ring Transformation: 1-Methyl-3,5-dinitro-2-pyridone can serve as a precursor in three-component ring transformations with a ketone and ammonia (B1221849) to produce nitropyridines. nih.gov

Bakke's Procedure: This method involves reacting pyridine with dinitrogen pentoxide (N2O5) followed by treatment with an aqueous solution of sodium bisulfite (NaHSO3) to achieve nitration at the 3-position. researchgate.netresearchgate.net

The following table summarizes strategies for introducing trifluoromethyl and nitro groups:

Table 2: Introduction of CF3 and NO2 Groups on Pyridine| Functional Group | Method | Key Features |

|---|---|---|

| Trifluoromethyl | Vapor-phase chlorination/fluorination | High temperature, industrial scale jst.go.jp |

| Trifluoromethyl | Nucleophilic trifluoromethylation | High regioselectivity, milder conditions acs.orgchemistryviews.org |

| Nitro | Nitration of Pyridine-N-oxide | Activates the ring for electrophilic attack wikipedia.org |

| Nitro | Ring Transformation | Utilizes dinitropyridone precursors nih.gov |

| Nitro | Bakke's Procedure | Nitration at the 3-position researchgate.netresearchgate.net |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound itself is not extensively detailed in the provided search results. However, general principles for optimizing the synthesis of related compounds can be applied. For a multi-step synthesis, optimization of each step is crucial. This includes careful selection of catalysts, solvents, temperature, and reaction times. researchgate.net For instance, in multicomponent reactions, the use of microwave irradiation or specific catalysts like indium(III) chloride has been shown to significantly improve yields and reduce reaction times. acs.orgresearchgate.net The choice of solvent can also be critical; for example, in some reactions, a water-ethanol mixture has been found to be optimal. researchgate.net

Functional Group Interconversions on the this compound Scaffold

The functional groups on the this compound scaffold, namely the hydroxyl, trifluoromethyl, and nitro groups, offer opportunities for a variety of chemical transformations.

Reactivity of the Hydroxyl Group in Pyridin-4-ols, including Tautomerism and O-Alkylation Studies

The hydroxyl group of pyridin-4-ols exhibits a rich chemistry, including tautomerism and susceptibility to alkylation.

Tautomerism: Pyridin-4-ol exists in equilibrium with its tautomeric form, 4-pyridone. researchgate.net This tautomerism is a classic example of lactam-lactim tautomerism. The position of the equilibrium is sensitive to the solvent. wikipedia.org While non-polar solvents tend to favor the 2-hydroxypyridine (B17775) form, polar solvents like water and alcohols favor the 2-pyridone form. wikipedia.org In the solid state, the pyridone form is generally favored due to intermolecular hydrogen bonding. chemtube3d.com

O-Alkylation: The hydroxyl group of pyridin-4-ols can undergo O-alkylation to form the corresponding ethers. However, the presence of the ring nitrogen provides a competing site for alkylation (N-alkylation). The outcome of the alkylation reaction can depend on the specific pyridin-4-ol and the alkylating agent used. ysu.edu In some cases, O-alkylation can be achieved selectively. For example, the use of specific alkylating agents like 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines has been shown to lead to chemoselective O-alkylation of pyrimidin-2(1H)-ones. nih.gov O-alkylation can be a useful strategy to impart aromaticity to the pyridone ring system. nih.gov

The following table highlights the reactivity of the hydroxyl group in pyridin-4-ols:

Table 3: Reactivity of the Hydroxyl Group in Pyridin-4-ols| Reaction | Description | Key Factors |

|---|---|---|

| Tautomerism | Equilibrium between pyridin-4-ol and 4-pyridone forms researchgate.net | Solvent polarity, solid-state packing wikipedia.orgchemtube3d.com |

| O-Alkylation | Formation of ethers from the hydroxyl group ysu.edu | Nature of alkylating agent, reaction conditions nih.gov |

Transformations of the Nitro Group on the Pyridine Ring

The nitro group on the pyridine ring is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

Reduction to Amines: The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents:

Catalytic Hydrogenation: This is a common method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel in the presence of hydrogen gas. wikipedia.orgncert.nic.in

Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective for nitro group reduction. ncert.nic.inresearchgate.net The use of iron in acidic media is often preferred on an industrial scale. wikipedia.org

Other Reagents: Other reagents like sodium hydrosulfite, sodium sulfide, or samarium diiodide can also be used for the reduction of nitroarenes. wikipedia.org

The choice of reducing agent can be crucial for achieving chemoselectivity, especially in the presence of other reducible functional groups. researchgate.net

The following table summarizes common methods for the reduction of nitro groups:

Table 4: Reduction of the Nitro Group on the Pyridine Ring| Reducing Agent | Conditions | Notes |

|---|---|---|

| H2/Pd-C, PtO2, Raney Ni | Catalytic hydrogenation | Widely used and effective wikipedia.orgncert.nic.in |

| Fe/HCl or CH3COOH | Metal in acidic medium | Industrially preferred method wikipedia.orgresearchgate.net |

| SnCl2, Zn/NH4Cl | Metal-based reagents | Alternative reduction methods wikipedia.org |

| Sodium hydrosulfite, Sodium sulfide | Sulfide-based reagents | Can offer chemoselectivity wikipedia.org |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a critical substituent that profoundly influences the chemical and physical properties of the parent molecule. Characterized by the strong carbon-fluorine bonds, the -CF3 group is generally considered robust and chemically stable under many reaction conditions. tcichemicals.commdpi.com Its high electronegativity (3.46) and strong electron-withdrawing nature (Hammett constant σp = 0.54) significantly impact the electronic properties of the pyridine ring. nih.gov This stability is a key reason for its incorporation into pharmaceutical and agrochemical compounds, as it can enhance metabolic stability and binding affinity. mdpi.comconicet.gov.ar

While direct transformations of the trifluoromethyl group are challenging, they are not impossible. Advanced synthetic methods have been developed for the selective transformation of C-F bonds in aromatic trifluoromethyl groups. tcichemicals.com These reactions often require specific conditions or activating groups. For instance, selective C-F bond transformations have been achieved in o-hydrosilyl-substituted benzotrifluorides. tcichemicals.com Such methodologies could potentially be adapted for complex molecules like this compound, offering a pathway to novel derivatives by converting the -CF3 group into other functional moieties. However, these transformations remain a specialized area of research due to the high energy of the C-F bond. tcichemicals.commdpi.com

The primary role of the trifluoromethyl group in the context of this compound is often as a static, electron-withdrawing feature that modulates the reactivity of the pyridine ring itself. For example, its presence can facilitate nucleophilic aromatic substitution reactions at other positions on the ring. nih.gov

Derivatization Strategies for Analog Development

The development of analogs from a lead compound is a cornerstone of modern drug discovery and materials science. For this compound, derivatization can be approached by modifying the pyridine core, the nitro group, the hydroxyl group, or the trifluoromethyl group.

Synthesis of Substituted Pyridine Analogs of this compound

The synthesis of substituted pyridine analogs is a well-established field, with numerous methods available for constructing the pyridine ring with diverse substitution patterns. organic-chemistry.orgnih.govwikipedia.org These methods can be adapted to produce analogs of this compound.

One common approach is the construction of the pyridine ring from acyclic precursors. The Hantzsch pyridine synthesis, for example, involves the condensation of a β-keto acid, an aldehyde, and ammonia, followed by oxidation to yield the pyridine derivative. wikipedia.org By varying the starting components, a wide array of substituted pyridines can be accessed.

Another powerful technique is the multi-component synthesis, which allows for the rapid assembly of complex molecules in a single step. A two-pot, three-component procedure has been developed for preparing polysubstituted pyridines via a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov This strategy offers significant flexibility in introducing various substituents onto the pyridine scaffold.

Furthermore, derivatization can occur on the pre-formed pyridine ring. The hydroxyl group of this compound is a key handle for modification. For instance, its tautomer, 3-nitro-5-trifluoromethyl-pyridin-2-ol, can be converted to 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (B1587248) using phosphorus oxychloride. chemicalbook.com This chlorinated intermediate becomes a versatile precursor for introducing a wide range of nucleophiles at the 2-position via nucleophilic aromatic substitution, leading to a diverse library of analogs.

The following table outlines potential derivatization reactions starting from a key intermediate.

| Starting Material | Reagent(s) | Reaction Type | Resulting Analog Structure |

| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | R-NH₂ (Amine) | Nucleophilic Aromatic Substitution | 2-(Alkyl/Aryl)amino-3-nitro-5-(trifluoromethyl)pyridine |

| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | R-OH (Alcohol)/NaH | Nucleophilic Aromatic Substitution | 2-(Alkoxy/Aryloxy)-3-nitro-5-(trifluoromethyl)pyridine |

| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | R-SH (Thiol) | Nucleophilic Aromatic Substitution | 2-(Alkyl/Aryl)thio-3-nitro-5-(trifluoromethyl)pyridine |

| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | Organometallic Reagents (e.g., R-SnBu₃) | Stille Coupling | 2-(Alkyl/Aryl)-3-nitro-5-(trifluoromethyl)pyridine |

Solid-Phase Synthesis Techniques for Pyridine-Based Derivatives

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries for high-throughput screening. acs.org This methodology has been successfully applied to the synthesis of pyridine derivatives, making it a relevant strategy for producing analogs of this compound.

A notable solid-phase synthesis of 2,4,6-trisubstituted pyridines utilizes an α,β-unsaturated carbonyl compound attached to a solid support. acs.org The general sequence involves:

A Claisen-Schmidt reaction to form the resin-bound α,β-unsaturated carbonyl.

A Michael reaction with a trimethylsilyl (B98337) enol ether to create a 1,5-pentanedione intermediate.

Cyclization with ammonium acetate to form the pyridine ring.

Cleavage from the resin to yield the final product.

This approach allows for the systematic variation of three different substituents on the pyridine ring by changing the building blocks used in each step. The final oxidation of the dihydropyridine (B1217469) intermediate to the aromatic pyridine often occurs during the reaction or upon cleavage from the resin with an acid like trifluoroacetic acid. acs.org

The table below shows representative 2,4,6-trisubstituted pyridines synthesized using this solid-phase method, demonstrating the diversity of achievable structures. acs.org

| R¹ Substituent | R² Substituent | R³ Substituent | Product |

| 4-Methoxyphenyl | Phenyl | Methyl | 2-(4-Methoxyphenyl)-4-phenyl-6-methylpyridine |

| 4-Chlorophenyl | Phenyl | Methyl | 2-(4-Chlorophenyl)-4-phenyl-6-methylpyridine |

| Phenyl | 4-Methoxyphenyl | Methyl | 2-Phenyl-4-(4-methoxyphenyl)-6-methylpyridine |

| Phenyl | 4-Fluorophenyl | Methyl | 2-Phenyl-4-(4-fluorophenyl)-6-methylpyridine |

This solid-phase methodology provides a robust and efficient platform for creating libraries of pyridine-based compounds, which could be instrumental in exploring the structure-activity relationships of analogs related to this compound.

Spectroscopic and Structural Elucidation of 5 Nitro 2 Trifluoromethyl Pyridin 4 Ol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol. Each technique offers specific insights, and together they provide a complete picture of the molecule's connectivity and electronic environment.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed to confirm its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyridine (B92270) ring. Their chemical shifts are influenced by the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. The proton attached to the oxygen (in the enol tautomer) or nitrogen (in the keto tautomer) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). The chemical shifts of the ring carbons are significantly affected by the substituents. For the related compound 5-Nitro-2-(trifluoromethyl)pyridine, the carbon bearing the CF₃ group appears in a quartet around 152.6 ppm (J = 36.0 Hz), while the carbon involved in the C-F bond itself is found far upfield as a quartet near 120.5 ppm (J = 276.0 Hz). rsc.org

¹⁹F NMR: As the ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is particularly informative for fluorinated compounds. icpms.cz The -CF₃ group in this compound is expected to produce a singlet in the proton-decoupled ¹⁹F NMR spectrum. For the similar molecule 5-Nitro-2-(trifluoromethyl)pyridine, this signal appears at approximately -68.1 ppm. rsc.org This characteristic shift helps confirm the presence and electronic environment of the trifluoromethyl group. nih.gov The absence of significant peak overlapping in ¹⁹F spectra simplifies analysis compared to ¹H NMR. icpms.cz

Table 1: Representative NMR Data for Trifluoromethyl-Substituted Pyridines

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| ¹H | 7.5 - 9.5 | Doublet, Doublet of Doublets | ~2-9 Hz | Ring protons show characteristic shifts and couplings based on their position relative to substituents. |

| ¹³C | 120 - 160 | Singlet, Quartet | ¹J-CF ≈ 275 Hz, ²J-CCF ≈ 35 Hz | The CF₃ carbon signal is a quartet; the carbon attached to the CF₃ group is also a quartet with a smaller coupling constant. rsc.org |

| ¹⁹F | -65 to -70 | Singlet | N/A | A single peak is characteristic for the -CF₃ group on a pyridine ring. rsc.org |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups within this compound by probing their characteristic vibrational frequencies. researchgate.net

O-H/N-H Stretching: A key diagnostic region is ~3200-3600 cm⁻¹. The presence of a broad absorption band here would suggest O-H stretching of the hydroxyl group in the pyridin-4-ol tautomer. Conversely, the pyridin-4-one tautomer would exhibit N-H stretching vibrations in a similar region.

C=O Stretching: The pyridin-4-one tautomer is characterized by a strong carbonyl (C=O) stretching band, typically appearing in the range of 1640-1680 cm⁻¹. The observation of this band is strong evidence for the predominance of the keto form in the solid state. researchgate.net

NO₂ Stretching: The nitro group gives rise to two distinct, strong absorption bands: an asymmetric stretch (νas) typically between 1500-1560 cm⁻¹ and a symmetric stretch (νs) between 1345-1385 cm⁻¹. These are characteristic and confirm the presence of the nitro substituent.

C-F Stretching: The trifluoromethyl group has strong C-F stretching vibrations, which are usually found in the 1100-1300 cm⁻¹ region.

Pyridine Ring Vibrations: The aromatic ring itself has a series of characteristic skeletal vibrations (C=C and C=N stretching) in the 1400-1610 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| -OH / -NH | Stretching | 3200 - 3600 | Medium-Broad |

| C=O (keto form) | Stretching | 1640 - 1680 | Strong |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1610 | Medium-Strong |

| -NO₂ | Asymmetric Stretching | 1500 - 1560 | Strong |

| -NO₂ | Symmetric Stretching | 1345 - 1385 | Strong |

| -CF₃ | C-F Stretching | 1100 - 1300 | Strong |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₆H₃F₃N₂O₃ and a molecular weight of approximately 208.09 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 208.

The fragmentation of this molecule is likely to proceed through several characteristic pathways dictated by its functional groups:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro group, which would result in a fragment ion at [M - 46]⁺.

Loss of CF₃: The trifluoromethyl group can be lost, leading to a fragment at [M - 69]⁺.

Ring Scission: Complex heterocyclic systems can undergo scission of the macrocycle, leading to a variety of smaller fragment ions. fiu.edu

Loss of CO: If the dominant tautomer is the pyridin-4-one form, the loss of a neutral carbon monoxide molecule ([M - 28]⁺) is a plausible fragmentation pathway.

For the related compound 5-Nitro-2-(trifluoromethyl)pyridine, a molecular ion peak at m/z 192 was observed, corresponding to its molecular weight. rsc.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π→π* and n→π* transitions associated with the conjugated pyridine system and the nitro group. The chromophoric system, consisting of the pyridine ring substituted with an auxochromic hydroxyl group and a chromophoric nitro group, will exhibit characteristic absorption bands. researchgate.net The exact position of the absorption maxima (λ_max) is sensitive to the solvent and the tautomeric form present. The π→π* transitions are typically high-energy and result in strong absorption bands, while the n→π* transitions of the nitro group are of lower energy and weaker intensity. The analysis of pyrene-pyridine systems has shown that distinct absorption bands can arise from different electronic units within the same molecule. acs.org

X-ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, another complex nitro-substituted aromatic compound, was determined to be in the orthorhombic crystal system with the space group P2₁2₁2₁. mdpi.com In this structure, the nitro group was found to be rotated out of the plane of the aromatic ring. mdpi.com Such studies reveal that crystal packing is often stabilized by a network of short intermolecular interactions involving the heteroatoms of the nitro and cyano groups. mdpi.com For this compound, the crystal structure would be expected to be heavily influenced by hydrogen bonding involving the hydroxyl/amine and nitro groups, as well as potential π-π stacking interactions between the pyridine rings. researchgate.net

Table 3: Representative Crystallographic Data for a Related Nitro-Substituted Aromatic Compound (5-nitro-4-(4-methoxyphenoxy)phthalonitrile)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.66446 |

| b (Å) | 9.38249 |

| c (Å) | 22.3970 |

| Volume (ų) | 1400.47 |

| Z | 4 |

| Data from reference mdpi.com |

Conformational Analysis and Tautomerism Studies of Pyridin-4-ol Systems

Pyridin-4-ol systems are known to exist in a tautomeric equilibrium with their corresponding pyridin-4-one (also known as 4-pyridone) form. This phenomenon is a critical aspect of the chemistry of this compound.

The equilibrium involves the migration of a proton from the hydroxyl oxygen to the ring nitrogen:

[Pyridin-4-ol form] ⇌ [Pyridin-4-one form]

Studies on related hydroxypyridines, such as 2-hydroxy-5-nitropyridine, have used DFT calculations to confirm that the keto tautomer (5-nitro-2-pyridone) is energetically favored over the enol form. elsevierpure.com The fact that pyridin-4-ol often reacts as a nitrogen nucleophile further supports the prevalence of the pyridone tautomer in chemical reactions. researchgate.netosi.lv Therefore, it is highly probable that this compound exists primarily as 5-Nitro-2-(trifluoromethyl)-4(1H)-pyridone.

Computational and Theoretical Investigations of 5 Nitro 2 Trifluoromethyl Pyridin 4 Ol

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in modern optoelectronic technologies, such as optical switching and signal processing. bldpharm.com The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the delocalization of π-electrons and intramolecular charge transfer (ICT) between electron donor and acceptor groups. researchgate.netnih.gov In organic molecules, a substantial NLO effect is often observed in systems featuring a π-conjugated bridge connecting a donor and an acceptor moiety. researchgate.net

For 5-Nitro-2-(trifluoromethyl)pyridin-4-ol, the molecular architecture suggests a potential for NLO activity. The pyridine (B92270) ring acts as a π-conjugated system. The nitro group (-NO₂) is a powerful electron-withdrawing group, while the hydroxyl group (-OH) at the 4-position can act as an electron donor. The trifluoromethyl group (-CF₃) is also strongly electron-withdrawing, which can further modulate the electronic distribution within the molecule. niscair.res.in

The key parameters that quantify the NLO behavior of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first hyperpolarizability (β) is a critical indicator of the second-order NLO response. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting these properties.

While specific experimental or theoretical NLO data for this compound is not available in the reviewed literature, studies on analogous pyridine derivatives provide valuable context. For instance, computational studies on other substituted pyridines have demonstrated that the presence of strong donor and acceptor groups can lead to significant hyperpolarizability values. researchgate.netwikipedia.org For example, the first hyperpolarizability value for 5-(trifluoromethyl)pyridine-2-thiol (B7722606) has been calculated to be significantly higher than that of the standard reference material, urea. bldpharm.com This suggests that this compound, with its combination of a nitro acceptor and a hydroxyl donor on a pyridine framework, is a promising candidate for exhibiting NLO properties.

To illustrate the typical NLO parameters calculated for related compounds, the following table presents data from a DFT study on 5-(trifluoromethyl)pyridine-2-thiol.

| Parameter | B3LYP/6–311+G(d, p) | HSEH1PBE/6–311+G(d, p) |

| Mean Polarizability (α) | 14.611 × 10⁻²⁴ esu | 14.341 × 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 318.780 × 10⁻³² esu | 308.932 × 10⁻³² esu |

| Data sourced from a computational study on 5-(trifluoromethyl)pyridine-2-thiol. bldpharm.com |

The large predicted hyperpolarizability for a similar structure underscores the potential of this compound as an NLO material. The intramolecular charge transfer from the hydroxyl group to the nitro group, facilitated by the pyridine ring, would be the primary mechanism driving this property.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure of a molecule. faccts.deresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. faccts.deresearchgate.net This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which are key to a molecule's stability and reactivity.

The NBO method quantifies the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is expressed as the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization.

For this compound, NBO analysis would reveal several key intramolecular interactions:

Interactions involving the nitro group: The π* orbitals of the N=O bonds in the nitro group are strong acceptors. Significant stabilization energies would be expected from the donation of electron density from the π orbitals of the pyridine ring into these π* orbitals. This delocalization is a hallmark of nitro-aromatic compounds.

Interactions involving the hydroxyl group: The lone pairs on the oxygen atom of the hydroxyl group are strong donors. These lone pairs would interact with the antibonding σ* and π* orbitals of the adjacent C-C bonds in the pyridine ring, contributing to charge delocalization.

These donor-acceptor interactions lead to a delocalization of electron density away from a simple, idealized Lewis structure, which is crucial for understanding the molecule's properties, including its NLO activity. faccts.de The stability of the molecule is enhanced by these hyperconjugative interactions.

A representative NBO analysis of a related compound, 5-nitro-2-furoic acid, highlights the types of interactions that would be expected in this compound. The table below shows significant donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C2-C3) | π(C4-C5) | 20.5 |

| π(C4-C5) | π(N6-O7) | 18.2 |

| LP(1) O8 | π*(C2-C3) | 15.8 |

| Data represents selected interactions from a study on 5-nitro-2-furoic acid to illustrate the concept. |

In this compound, similar interactions would be at play, with the pyridine ring facilitating strong electronic communication between the electron-donating hydroxyl group and the electron-withdrawing nitro and trifluoromethyl groups. This intricate network of hyperconjugative interactions defines the molecule's electronic landscape and is fundamental to its chemical behavior.

Applications of 5 Nitro 2 Trifluoromethyl Pyridin 4 Ol in Organic Synthesis

Role as a Versatile Synthetic Intermediate

As a polyfunctionalized molecule, 5-Nitro-2-(trifluoromethyl)pyridin-4-ol serves as a foundational element for the assembly of more elaborate chemical structures. The pyridine (B92270) ring offers a stable aromatic scaffold, while its substituents provide multiple reaction sites for further functionalization.

The structure of this compound is ideally suited for the construction of fused heterocyclic systems, which are prevalent in materials science and medicinal chemistry. Heterocyclic compounds that incorporate a trifluoromethyl group are a significant class of organofluorine compounds with diverse applications. researchgate.net The pyridine backbone can be annulated to form polycyclic aromatic structures like chromenopyridines. For instance, research has demonstrated the synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines from related trifluoromethylated pyridine precursors. researchgate.net The general strategies for forming such fused systems often involve the reaction of a functionalized pyridine with other cyclic or acyclic precursors, leading to the formation of an additional ring.

The synthesis of various chromenopyridine isomers is a topic of significant interest due to their biological activities. pharmint.net While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the methodologies for creating these scaffolds often rely on precursors with similar functional patterns. The presence of the nitro and trifluoromethyl groups can influence the regioselectivity of cyclization reactions, making intermediates like this valuable for accessing specific isomers.

The trifluoromethylpyridine (TFMP) moiety is a key structural feature in numerous active ingredients within the pharmaceutical and agrochemical industries. nih.govsemanticscholar.org The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net Likewise, the nitropyridine scaffold is integral to many bioactive molecules. mdpi.comnih.gov

The compound this compound is a prime candidate for derivatization into high-value agrochemicals. Many commercial pesticides contain the trifluoromethylpyridine core, which is often synthesized from key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.govsemanticscholar.org The subject compound represents an alternative, functionalized starting material for accessing novel analogues. For example, the herbicide Fluazifop-butyl was the first major agrochemical to incorporate a TFMP structure. nih.govresearchgate.net

| Agrochemical | Type | Key Intermediate |

|---|---|---|

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine |

| Dithiopyr | Herbicide | 2,3,5-DCTF |

| Thiazopyr | Herbicide | 2,3,5-DCTF |

| Flonicamid | Insecticide | 4-Trifluoromethyl-substituted pyridine |

| Pyroxsulam | Herbicide | 4-Trifluoromethyl-substituted pyridine |

In the pharmaceutical sector, several TFMP derivatives have received market approval, and many more are in clinical trials. nih.gov For example, Torin2, a potent and selective mTOR inhibitor for cancer treatment, features a trifluoromethylphenyl group attached to a complex heterocyclic core. nih.gov The synthesis of such complex molecules often involves the coupling of various functionalized aromatic building blocks. The structural elements of this compound make it a highly attractive precursor for generating libraries of compounds for drug discovery programs.

| Pharmaceutical | Therapeutic Area | Key Structural Motif |

|---|---|---|

| Torin2 | Oncology | Trifluoromethylphenyl |

| Nitisinone | Hereditary Tyrosinemia Type 1 | 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione |

| Bimiralisib (PQR309) | Oncology | 2-Amino-4-(trifluoromethyl)pyridine |

| Relacorilant | Cushing's syndrome | 2-Bromo-4-(trifluoromethyl)pyridine |

Participation in Catalyst-Mediated Reactions (e.g., palladium-catalyzed processes)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are fundamental to modern chemical manufacturing. scispace.com The utility of a building block in these reactions greatly enhances its value. For a molecule like this compound, the hydroxyl group at the 4-position is a key handle for participation in such transformations.

The pyridinol can be readily converted into a more reactive triflate (–OTf) or nonaflate group, which are excellent leaving groups in palladium-catalyzed coupling reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. The order of reactivity for leaving groups in these processes is generally I > Br > OTf >> Cl. nih.gov This conversion would enable the coupling of the pyridine core with a wide variety of partners, including boronic acids, organostannanes, and amines, to introduce new substituents at the 4-position. Such reactions involving fluorinated pyrazoles and other heterocycles have been successfully demonstrated. nih.gov The palladium-catalyzed coupling of a 5-tributylstannyl-4-fluoropyrazole with aryl iodides, for example, proceeds smoothly to yield 5-aryl-4-fluoropyrazoles. nih.gov This highlights the feasibility of applying similar catalytic cycles to derivatives of this compound.

Design of Novel Reagents and Catalysts Utilizing the Pyridine Scaffold

The pyridine ring is a well-established scaffold for the design of ligands in transition-metal catalysis. The nitrogen atom's lone pair of electrons can coordinate to a metal center, and the substituents on the pyridine ring can be used to fine-tune the steric and electronic properties of the resulting catalyst.

While specific examples utilizing this compound as a ligand precursor are not prominent, its structure possesses features desirable for catalyst design. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly modulates the electron density of the pyridine ring. This electronic tuning can impact the stability and reactivity of a coordinated metal center. For example, terpyridines, which are composed of three pyridine units, are classic ligands, and the synthesis of a 4′-trifluoromethyl-2,2′:6′,2″-terpyridine has been reported, demonstrating the integration of this motif into more complex ligand systems. researchgate.net The functional groups on this compound could be elaborated to create novel bidentate or tridentate ligands for use in asymmetric catalysis or other specialized chemical transformations.

Biological Activities and Medicinal Chemistry Research on 5 Nitro 2 Trifluoromethyl Pyridin 4 Ol and Analogs

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For 5-Nitro-2-(trifluoromethyl)pyridin-4-ol, SAR studies have dissected the individual and synergistic contributions of its key functional groups to its biological activity.

The trifluoromethyl (CF3) group is a cornerstone in modern drug design, valued for its ability to enhance a molecule's metabolic stability and cell membrane permeability. mdpi.com Its strong electron-withdrawing nature can significantly influence a compound's interaction with biological targets. mdpi.comnih.gov

The introduction of a trifluoromethyl group into a molecule often leads to improved pharmacological properties. nih.gov This is attributed to several factors, including:

Enhanced Lipophilicity : The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes. mdpi.comnih.gov This can lead to a longer duration of action in the body.

Binding Affinity : The CF3 group can enhance binding to target proteins through hydrophobic and electrostatic interactions. mdpi.com Its size, larger than a methyl group, can also contribute to increased affinity and selectivity. mdpi.com

In the context of pyridin-4-ol analogs, the trifluoromethyl group has been shown to be a key determinant of biological activity. For instance, in a series of pyrimidino piperidine (B6355638) derivatives, the CF3 group's interaction with the S2 subsite of the DPP-4 enzyme was found to enhance the drug's potency and selectivity. mdpi.com Similarly, the inclusion of a CF3 group in the para-position of a phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to the non-fluorinated analog. mdpi.com

Table 1: Impact of Trifluoromethyl Group on Drug Properties

| Property | Effect of Trifluoromethyl Group | Reference |

|---|---|---|

| Lipophilicity | Increased | mdpi.com |

| Metabolic Stability | Increased | mdpi.comnih.gov |

| Binding Affinity | Enhanced | mdpi.com |

| Potency | Often Increased | mdpi.com |

This table summarizes the general effects of trifluoromethyl substitution on the properties of drug candidates.

The nitro (NO2) group is a versatile functional group in medicinal chemistry, acting as both a pharmacophore and a potential toxicophore. mdpi.com Its strong electron-withdrawing properties can activate a molecular scaffold, facilitating reactions with nucleophiles. researchgate.net

The biological activity of nitro-containing compounds is often linked to the reduction of the nitro group within cells. mdpi.com This reductive bioactivation can lead to the formation of reactive intermediates, such as free radicals and reactive oxygen species (ROS), which can exert cytotoxic effects on pathogens or cancer cells. svedbergopen.com Nitroreductase enzymes, present in both microorganisms and humans, play a central role in this process. svedbergopen.com

The nitro group's influence on bioactivity is evident in various therapeutic classes:

Antimicrobial Agents : Many nitroaromatic compounds exhibit broad-spectrum antimicrobial activity. mdpi.com The reduction of the nitro group in anaerobic bacteria is a key mechanism of action for drugs like metronidazole. nih.gov

Anticancer Agents : The hypoxic environment of solid tumors can facilitate the reductive activation of nitro compounds, leading to selective cytotoxicity. nih.gov

Enzyme Inhibition : The electron-withdrawing nature of the nitro group can enhance interactions with nucleophilic sites in protein structures, leading to enzyme inhibition. mdpi.com

In the context of pyridin-4-ol analogs, the nitro group is expected to significantly contribute to their biological profile. Nitropyridines are considered valuable precursors for a wide range of bioactive molecules, including antitumor and antimicrobial compounds. nih.govnih.gov The combination of a nitro group with other pharmacophoric features, such as the trifluoromethyl group in this compound, can lead to synergistic effects and potent biological activity.

The pyridin-4-ol moiety, also known as 4-hydroxypyridine, serves as a crucial scaffold for interacting with biological macromolecules. The pyridine (B92270) ring is a privileged structure in drug design, appearing in numerous approved drugs. nih.gov The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein active sites.

The orientation of the pyridine ring and its substituents can significantly affect binding affinity and selectivity. researchgate.net The nitrogen atom in the pyridine ring can participate in hydrogen bonding or coordination with metal ions in metalloenzymes. nih.gov Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

In specific examples, the primary amine of 4-(trifluoromethyl)pyridin-2-amine, an analog, interacts via hydrogen bonding with aspartate residues in the active site of PI3Kγ. nih.gov The pyridyl nitrogen in bicyclopyrone, another pyridine derivative, has been shown to reduce hydrophobicity and increase acidity, which can improve bioavailability. nih.gov The zwitterionic form of pyridine-4-thiol, a related compound, is stabilized by hydrogen bonding and influences its reactivity. iucr.orgiucr.org

Pharmacological Profiles and Therapeutic Potential

The unique structural features of this compound and its analogs have prompted investigations into their pharmacological profiles, with a primary focus on their antimicrobial and anticancer activities.

Nitro-containing heterocyclic compounds have a long history as effective antimicrobial agents. nih.govnih.gov The antimicrobial activity of these compounds is often attributed to the reductive activation of the nitro group by microbial nitroreductases, leading to the generation of cytotoxic reactive nitrogen species. svedbergopen.com

Research on related structures suggests that this compound could possess significant antimicrobial properties. For instance, a series of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines demonstrated notable antibacterial activity against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov Another study on nitrofuran derivatives showed activity against ESKAPE pathogens, a group of bacteria known for their resistance to multiple antibiotics. mdpi.com A novel pleuromutilin (B8085454) derivative containing a nitrophenyl-piperazinyl moiety exhibited excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

While direct studies on the antimicrobial spectrum of this compound are not extensively detailed in the provided context, the collective evidence from analogous compounds strongly supports its potential as a lead structure for the development of new antimicrobial agents.

The development of novel anticancer agents is a critical area of medicinal chemistry research. The structural motifs present in this compound are found in several classes of anticancer compounds.

The trifluoromethyl group is a common feature in many modern anticancer drugs, where it can enhance potency and improve pharmacokinetic properties. nih.gov For example, Sorafenib, a multikinase inhibitor containing a trifluoromethyl group, is effective in treating hepatocellular carcinoma. nih.gov

The nitro group can also contribute to anticancer activity, particularly in the hypoxic environment of solid tumors. The selective reduction of the nitro group in cancer cells can lead to targeted cytotoxicity. nih.gov Hybrid molecules combining a 4-thiazolidinone (B1220212) core with a p-nitro-α-chlorocinnamic aldehyde fragment have shown significant cytotoxic effects on various cancer cell lines, including leukemia, melanoma, and colon cancer. nih.gov

Furthermore, the pyridine scaffold is present in numerous kinase inhibitors used in cancer therapy. mdpi.com For instance, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine is a potent, brain-penetrant PI3K/mTOR inhibitor that has entered clinical trials for oncology. nih.gov

Table 2: Anticancer Activity of Related Compounds

| Compound Class | Cancer Cell Lines Affected | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| Thiazolo[4,5-d]pyrimidine derivatives | Melanoma, Keratinocytes | Cytotoxic | nih.gov |

| Ciminalum–thiazolidinone hybrids | Leukemia, Melanoma, Colon, CNS, Ovarian, Renal, Prostate, Breast | Cytotoxic, potentially via immunosuppressive activity | nih.gov |

This table provides examples of anticancer activity observed in compounds with structural similarities to this compound.

Given the established roles of the trifluoromethyl, nitro, and pyridinol moieties in anticancer drug discovery, this compound represents a promising scaffold for the design of new therapeutic agents targeting various cancers.

Anti-inflammatory and Analgesic Properties of Related Compounds

The pyridine nucleus is a common scaffold in many anti-inflammatory and analgesic drugs. Research into related pyridine derivatives has demonstrated significant potential in mitigating inflammation and pain, often through mechanisms involving the inhibition of key inflammatory mediators.

A variety of pyridine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.govnih.gov For instance, studies on pyridinedicarbonitrile and benzopyranopyridine derivatives have shown promising results in animal models of inflammation and pain. nih.gov Similarly, novel pyridine derivatives synthesized through multicomponent reactions have exhibited potent anti-inflammatory effects, with some compounds showing activity comparable to the standard drug diclofenac. nih.govacs.org The anti-inflammatory effect of certain heterocyclic derivatives has been demonstrated in both acute and chronic inflammation models, such as formalin-induced paw edema and cotton pellet-induced granuloma. core.ac.uk

The mechanism of action for the anti-inflammatory properties of these related compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes or reduce the production of nitric oxide (NO), a key signaling molecule in the inflammatory cascade. nih.govconsensus.app For example, a series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives were found to be potent inhibitors of NO production. nih.gov Molecular docking studies on other novel pyridine derivatives have further elucidated their potential interaction with the active site of COX-2. consensus.app

The analgesic activity of related compounds has also been well-documented. Imidazopyridine derivatives, for instance, have shown potent analgesic effects in various experimental models, suggesting their potential as effective pain-relieving agents. nih.gov Pyrazole derivatives, another class of related heterocyclic compounds, have also demonstrated significant analgesic and anti-inflammatory activities in vivo. researchgate.net

Table 1: Anti-inflammatory Activity of Selected Pyridine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Model | Key Findings | Reference |

|---|---|---|---|

| Pyridinedicarbonitriles | Carrageenan-induced paw edema | Significant anti-inflammatory effects compared to diclofenac. | nih.gov |

| Thienopyridine Derivatives | Nitric Oxide Production Assay | Potent inhibition of NO production, suggesting anti-inflammatory potential. | nih.gov |

| Multi-component Pyridines | Carrageenan-induced paw edema | Promising anti-inflammatory candidates, with some compounds showing high edema inhibition. | nih.govacs.org |

| Imidazopyridine Derivatives | Various pain models | Potent analgesic activity, more so than indomethacin (B1671933) in some tests. | nih.gov |

Antiparasitic Activity of Related Nitro Heterocycles

The nitro group is a critical pharmacophore in a number of antimicrobial and antiparasitic drugs. encyclopedia.pub Its presence in a heterocyclic ring system often confers potent activity against a range of pathogens, including protozoan parasites. The mechanism of action is generally linked to the reductive activation of the nitro group within the parasite, a process that is often deficient in host cells, providing a degree of selectivity. tandfonline.commicrobiologyresearch.orgscielo.brnih.gov

Nitroaromatic compounds like nifurtimox (B1683997) and benznidazole (B1666585) have long been used to treat parasitic infections such as Chagas disease and sleeping sickness. scielo.brnih.gov Their activity stems from the enzymatic reduction of the nitro group by parasitic nitroreductases, which are often absent in mammals. scielo.br This reduction generates reactive metabolites, including nitro anion radicals, which can lead to the formation of reactive oxygen species (ROS). nih.gov The resulting oxidative stress and damage to critical biomolecules like DNA, RNA, and proteins are lethal to the parasite. nih.gov

Research on a variety of nitro-substituted heterocycles has demonstrated broad-spectrum antiparasitic potential:

Nitroimidazoles: 5-Aryl-1-methyl-4-nitroimidazoles have shown potent activity against Entamoeba histolytica and Giardia intestinalis, in some cases exceeding the efficacy of the standard drug metronidazole. nih.gov Other 5-nitroindazole (B105863) derivatives have also exhibited significant activity against Trichomonas vaginalis and Trypanosoma cruzi. researchgate.net

Nitroquinoxalines: Analogs of known antimalarial compounds containing a 6-nitroquinoxaline (B1294896) scaffold have demonstrated potent, submicromolar activity against Schistosoma mansoni adult worms. nih.gov The addition of the nitro group was found to enhance activity, possibly by targeting parasitic redox systems. nih.gov

Other Nitro Heterocycles: The antiparasitic potential of nitroaromatic compounds extends to various other scaffolds, with their efficacy often correlating with their reduction potential and ability to inhibit key parasitic enzymes. nih.gov

Modulation of Specific Biological Targets (e.g., enzymes, receptors)

The biological effects of this compound and its analogs are mediated by their interaction with specific molecular targets, primarily enzymes and receptors. The nitro and pyridine moieties, along with the trifluoromethyl group, contribute to the binding affinity and specificity of these compounds.

In the context of antiparasitic activity, nitroheterocyclic compounds are known to inhibit crucial parasite enzymes. For example, nitroaromatic compounds have been shown to act as inhibitors of Plasmodium falciparum glutathione (B108866) reductase (PfGR), a key enzyme in the parasite's antioxidant defense system. nih.gov The inhibition of PfGR, coupled with the generation of oxidative stress from nitro group reduction, creates a dual-pronged attack on the parasite. Another critical target in Trypanosoma cruzi is the cysteine protease cruzain, which is essential for the parasite's survival and replication. nih.gov Nitro/nitrosyl-ruthenium complexes have demonstrated the ability to inhibit cruzain, contributing to their anti-trypanosomal effects. nih.gov

Beyond parasitic enzymes, related nitro compounds can interfere with fundamental cellular processes. Nitroheterocyclic drugs like nifurtimox and benznidazole inhibit the synthesis of DNA, RNA, and proteins in T. cruzi. nih.gov Other nitro compounds have been found to inhibit enzymes involved in energy metabolism, such as succinate (B1194679) dehydrogenase, formate (B1220265) dehydrogenase, and hydrogenase, in both pathogens and parasites. nih.gov

In mammalian systems, pyridine derivatives have been shown to modulate different targets. Some act as kinase inhibitors, a major area in cancer therapy, while others can interact with neurotransmitter receptors like the GABA-A receptor complex. mdpi.com The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance binding to target proteins. nih.govarabjchem.org For example, quinazolinone-based pyridine derivatives with a trifluoromethyl group have been identified as potential inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a target for anti-tuberculosis drugs. nih.gov

Mechanistic Investigations of Biological Action (e.g., molecular docking, enzyme inhibition studies)

Understanding the mechanism of action at a molecular level is crucial for the rational design of more effective therapeutic agents. For nitropyridine analogs, mechanistic studies often combine enzyme inhibition assays and computational methods like molecular docking to elucidate their interaction with biological targets.

The primary mechanism of action for antiparasitic nitroheterocycles is the reductive activation of the nitro group. tandfonline.commicrobiologyresearch.org This process, catalyzed by parasitic nitroreductases, is a necessary step for the compound to exert its cytotoxic effects. microbiologyresearch.orgnih.gov The resulting reactive intermediates can covalently modify and inactivate critical macromolecules, leading to parasite death. tandfonline.com Enzyme inhibition studies have been instrumental in identifying specific targets of these activated metabolites. For instance, the inhibition of glutathione reductase from P. falciparum by nitroaromatic compounds has been quantitatively demonstrated. nih.gov Similarly, the inhibition of the T. cruzi protease, cruzain, by nitrosyl-containing complexes highlights a specific molecular interaction. nih.gov

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand within the active site of a target protein. jetir.org This technique has been widely applied to pyridine and nitropyridine derivatives to rationalize their biological activities.

Antimicrobial Targets: Docking studies of quinazolinone-pyridine hybrids have revealed their binding patterns within the active site of the MmpL3 protein in Mycobacterium tuberculosis, providing a structural basis for their antimycobacterial activity. nih.gov

Anti-inflammatory Targets: The potential of novel pyridine derivatives as anti-inflammatory agents has been supported by molecular docking simulations against the enzyme cyclooxygenase-2 (COX-2). consensus.app

Other Targets: Docking studies have also been used to investigate the binding of nitropyridine-containing complexes to B-DNA, suggesting potential anticancer mechanisms. iitjammu.ac.in Other studies have explored the interaction of pyridine-pyrazole hybrids with GlcN-6-P synthase, an enzyme involved in microbial cell wall biosynthesis. nih.gov

These mechanistic investigations provide valuable insights that guide the optimization of lead compounds, such as modifying substituents to improve binding affinity or selectivity for the target enzyme. mdpi.com

Table 2: Examples of Mechanistic Studies on Related Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Target | Method | Key Finding | Reference |

|---|---|---|---|---|

| Nitroaromatic Compounds | P. falciparum Glutathione Reductase | Enzyme Inhibition Assay | Inhibition of the enzyme is a key part of the antiplasmodial action. | nih.gov |

| Quinazolinone-Pyridine Hybrids | M. tuberculosis MmpL3 Protein | Molecular Docking | Compounds with trifluoromethyl and nitro groups show strong binding affinity. | nih.gov |

| Pyridine Derivatives | Cyclooxygenase-2 (COX-2) | Molecular Docking | Prediction of binding modes provides a rationale for anti-inflammatory activity. | consensus.app |

| Nitro/Nitrosyl-Ruthenium Complexes | T. cruzi Cruzain | Enzyme Inhibition Assay | Nitrosyl complexes exhibit potent inhibitory activity against the parasitic enzyme. | nih.gov |

Metabolomic Studies and Biotransformation Pathways

The biotransformation of a drug candidate significantly influences its pharmacokinetic profile, efficacy, and potential toxicity. For this compound and its analogs, metabolic pathways are expected to involve modifications of the nitro group and the pyridine ring.

The metabolism of nitroaromatic compounds is dominated by the reduction of the nitro group. tandfonline.comnih.govnih.govresearchgate.net This process can be catalyzed by various enzymes, including nitroreductases found in microorganisms and aldehyde oxidase in mammalian tissues. tandfonline.comnih.gov The reduction proceeds in a stepwise manner, forming a nitro anion radical, followed by a nitroso species, a hydroxylamine (B1172632), and ultimately an amine. tandfonline.comnih.gov The intermediate hydroxylamine and nitroso derivatives are often highly reactive and are considered the ultimate toxic species responsible for the biological effects of many nitroheterocyclic drugs. tandfonline.com

The pyridine ring itself is also subject to metabolic transformations. Biotransformations catalyzed by dioxygenase-containing microorganisms can lead to the hydroxylation of the pyridine ring. rsc.org The position of hydroxylation is often directed by the existing substituents on the ring. For example, 4-alkylpyridines are typically hydroxylated at the 3-position. rsc.org In mammalian systems, cytochrome P450 (CYP) enzymes are major players in the metabolism of heterocyclic compounds, often leading to hydroxylation or N-oxidation. nih.govhyphadiscovery.com

Nitro-reduction: Reduction of the 5-nitro group to form reactive intermediates and ultimately the corresponding 5-amino derivative.

Ring Hydroxylation: Potential oxidation of the pyridine ring, although the existing hydroxyl group might influence further hydroxylation.

Conjugation: The 4-hydroxyl group is a prime site for Phase II conjugation reactions, such as glucuronidation or sulfation, which facilitate excretion.

Understanding these biotransformation pathways is essential for predicting the compound's in vivo behavior and for designing analogs with improved drug-like properties.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Approaches and Sustainable Chemistry for Trifluoromethylated Pyridinols

The efficient and environmentally benign synthesis of trifluoromethylated pyridinols is a foundational aspect of future research. While classical methods exist, emerging strategies focus on improving regioselectivity, scalability, and sustainability.

Future synthetic research will likely pivot towards direct C-H functionalization methods, which offer an atom-economical alternative to traditional multi-step syntheses involving pre-functionalized precursors. For instance, methods for the 3-position-selective C–H trifluoromethylation of pyridine (B92270) rings have been developed using hydrosilylation to activate the substrate, followed by reaction with a nucleophilic CF3 source. chemistryviews.org Adapting such regioselective strategies to pyridinol scaffolds is a promising avenue. Another key area is the continued development of cyclocondensation reactions using various trifluoromethyl-containing building blocks. nih.govrsc.orgresearchoutreach.org These reactions are versatile for constructing the core pyridine ring.

In parallel, the principles of sustainable or "green" chemistry are becoming increasingly important. nih.gov This involves the use of environmentally friendly solvents, catalysts, and energy sources. nih.gov A significant advancement is the use of flow chemistry, where reactions in closed systems of small tubes allow for superior control, efficiency, and safety. urv.cat An international research team has demonstrated a sustainable method for adding trifluoromethyl groups to molecules using flow chemistry and a safer, more accessible mineral salt, caesium fluoride, which avoids the use of persistent perfluorinated substances (PFAS). urv.cat The application of microwave-assisted synthesis and multicomponent reactions under solvent-free conditions also represents a greener path forward for producing pyridine derivatives. nih.govresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Trifluoromethylated Pyridines

| Methodology | Description | Advantages | Key Research Areas |

|---|---|---|---|

| Direct C-H Trifluoromethylation | Introduction of a CF3 group directly onto the pyridine ring's C-H bond. | Atom economy, reduced steps, potential for late-stage functionalization. chemistryviews.orgresearchgate.net | Improving regioselectivity for substituted pyridinols, expanding substrate scope. |

| Cyclocondensation | Ring-forming reactions using trifluoromethyl-containing building blocks. | High versatility in creating diverse pyridine cores. nih.govresearchoutreach.org | Development of new fluorinated building blocks, one-pot procedures. |

| Flow Chemistry | Reactions conducted in a continuously flowing stream in a microreactor. | Enhanced safety, control, scalability, and efficiency. urv.cat | Adapting existing batch syntheses to continuous flow for industrial-scale production. |

| Green Protocols | Use of microwave irradiation, ultrasonic production, or multicomponent reactions. | Reduced solvent use, lower energy consumption, faster reaction times. nih.gov | Discovery of new green catalysts and solvent-free reaction conditions. |

Advanced Computational Design and Predictive Modeling for Bioactive Pyridine Analogs

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For bioactive pyridine analogs, in silico methods can predict biological activity, guide synthetic efforts, and elucidate mechanisms of action, thereby saving significant time and resources.

Molecular modeling techniques, such as Surflex docking, are used to predict the binding affinity and orientation of ligands within the active site of a biological target. acs.org For example, modeling studies of pyridine-bridged combretastatin (B1194345) analogs helped to rationalize their cytotoxic activities, with docking scores correlating with experimental IC50 values. acs.org Similarly, dynamic simulations and molecular modeling have been used to confirm the binding interactions of novel pyridine hybrids designed as anticancer agents, helping to predict the structural requirements for their activity. nih.govnih.gov

Future research on 5-Nitro-2-(trifluoromethyl)pyridin-4-ol derivatives would heavily employ these computational tools. Pharmacophore modeling can identify the essential structural features required for interaction with a specific target, such as the alpha-synuclein (B15492655) fibrils implicated in neurodegenerative diseases. nih.gov Docking and molecular dynamics simulations can then be used to visualize the binding mode and stability of the ligand-target complex. nih.gov These predictive models allow for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and biological evaluation.

Exploration of New Therapeutic Applications for this compound Derivatives

The trifluoromethylpyridine (TFMP) moiety is a well-established pharmacophore found in numerous approved agrochemicals and pharmaceuticals. nih.govjst.go.jp The unique properties conferred by the trifluoromethyl group—such as increased metabolic stability and membrane permeability—make TFMP derivatives attractive candidates for drug development. rsc.org The addition of a nitro group can further modulate electronic properties and provide additional interaction points.

Future research should systematically explore the therapeutic potential of derivatives of this compound across various disease areas:

Oncology: Pyridine derivatives have shown significant promise as anticancer agents. nih.govnih.gov Specific targets include tubulin, whose polymerization can be inhibited by pyridine analogs, and critical signaling kinases like PI3K and mTOR. nih.govnih.gov The derivative PQR309, which contains a 4-(trifluoromethyl)pyridin-2-amine moiety, is a potent, brain-penetrant PI3K/mTOR inhibitor investigated as a clinical candidate in oncology. nih.gov

Neurodegenerative Diseases: Small molecules capable of inhibiting the aggregation of proteins like alpha-synuclein are sought after for diseases such as Parkinson's. A known inhibitor, SynuClean-D, features a nitro- and trifluoromethyl-substituted pyridine core, suggesting that derivatives of this compound could be promising candidates. nih.gov

Infectious Diseases: Nitro-containing heterocycles are known for their antimicrobial properties. mdpi.commdpi.com For instance, 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines have demonstrated significant antibacterial activity against strains like Staphylococcus aureus. nih.gov This suggests that the nitro-pyridinol scaffold could be a starting point for developing new antibacterial agents.

Inflammatory Diseases: Certain quinoxaline (B1680401) derivatives have been evaluated as anti-inflammatory agents by measuring their ability to inhibit nitric oxide (NO) production in cells. nih.gov Given the structural similarities, pyridinol derivatives could be explored for similar activities.

Table 2: Selected Bioactive Trifluoromethylpyridine Derivatives and Potential Therapeutic Targets

| Compound Class / Example | Therapeutic Area | Mechanism/Target | Reference |

|---|---|---|---|

| Pyridine-bridged Combretastatin Analogs | Oncology | Tubulin polymerization inhibitors | acs.org |

| PQR309 (Bimiralisib) | Oncology | pan-Class I PI3K/mTOR inhibitor | nih.govresearchgate.net |

| SynuClean-D Analogues | Neurodegeneration | Inhibitors of alpha-Synuclein fibril formation | nih.gov |

| Flonicamid | Agrochemical | Insecticide (aphicide) | researchoutreach.org |

Development of Advanced Materials and Functional Molecules Incorporating the Pyridine Core

The unique electronic and physical properties imparted by fluorine atoms mean that trifluoromethylated compounds are not just limited to biological applications but are also of great interest in materials science. nih.govrsc.org The pyridine ring itself is a versatile component in the construction of functional materials.

Future research could explore the incorporation of the this compound scaffold into:

Organic Electronics: The electron-deficient nature of the nitro- and trifluoromethyl-substituted pyridine ring could be exploited in the design of n-type organic semiconductors for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sensors: The pyridinol moiety can act as a hydrogen-bond donor and acceptor, while the nitro group can participate in charge-transfer interactions. These features could be harnessed to create chemosensors for detecting specific analytes through changes in fluorescence or color.

Catalysis: Pyridine-oxazoline (PyOx) ligands are a popular class of chiral ligands used in asymmetric catalysis. acs.org The electronic properties of the pyridine ring can be tuned by substituents to influence the catalytic activity and enantioselectivity of the metal complex. acs.org Developing novel ligands based on the functionalized pyridinol core is a viable research direction.

Synergistic Approaches in Drug Discovery Utilizing the Compound's Structural Features

The modular nature of the this compound scaffold lends itself to synergistic drug design strategies. This involves either combining the core with other pharmacophores to create hybrid molecules with multiple mechanisms of action or using the compound in combination with other drugs.

One promising strategy is pharmacophore hybridization . By linking the pyridinol core to another known bioactive heterocycle, such as 1,3,4-oxadiazole (B1194373) or pyrazole, it may be possible to develop novel drugs with enhanced potency or an improved side-effect profile. acs.orgmdpi.com This approach has been successfully used to create potent anticancer agents. acs.org

Another approach involves designing molecules that can engage in polypharmacology , where a single compound is designed to interact with multiple biological targets. The trifluoromethyl-pyridinyl-amine core, for instance, has been used to develop dual PI3K/mTOR inhibitors, which can be more effective in treating complex diseases like cancer than single-target agents. nih.gov The structural features of this compound—a hydrogen-bonding pyridinol, a lipophilic trifluoromethyl group, and an electron-withdrawing nitro group—provide multiple points for interaction, making it an ideal candidate for such multi-targeting strategies.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-nitro-2-(trifluoromethyl)pyridin-4-ol, and how can regioselectivity be controlled?

- Methodological Answer : The nitro and trifluoromethyl groups introduce steric and electronic challenges. Regioselective synthesis often requires careful choice of precursors and reaction conditions. For example, nitration of 2-(trifluoromethyl)pyridin-4-ol must be optimized to avoid over-nitration or ring decomposition. Use low temperatures (e.g., –78°C) and controlled reagent addition, as seen in analogous pyridine nitrations . Polar aprotic solvents (e.g., DMF) and catalytic acids (H₂SO₄) improve regioselectivity. Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. How can the solubility and stability of this compound be characterized for biological assays?